4-Chloro-1-ethyl-2-methoxybenzene
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Overview
Description
4-Chloro-1-ethyl-2-methoxybenzene is an organic compound with the molecular formula C9H11ClO It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom at the fourth position, an ethyl group at the first position, and a methoxy group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-ethyl-2-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene is first alkylated with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This forms ethylbenzene, which is then chlorinated using chlorine gas (Cl2) in the presence of a catalyst like iron(III) chloride (FeCl3) to introduce the chlorine atom at the para position. Finally, the methoxy group is introduced via a nucleophilic substitution reaction using sodium methoxide (NaOCH3) in methanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in optimizing the reaction conditions and scaling up the production .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-ethyl-2-methoxybenzene undergoes various chemical reactions, including:
Electrophilic Substitution: The compound can undergo further electrophilic substitution reactions due to the presence of the benzene ring.
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-) through nucleophilic aromatic substitution.
Oxidation and Reduction: The ethyl group can be oxidized to form carboxylic acids or reduced to form ethane derivatives.
Common Reagents and Conditions
Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4) are used to introduce nitro groups.
Sulfonation: Sulfuric acid (H2SO4) or oleum is used to introduce sulfonic acid groups.
Halogenation: Chlorine (Cl2) or bromine (Br2) in the presence of a catalyst like iron(III) chloride (FeCl3) is used for halogenation.
Major Products Formed
Nitration: 4-Chloro-1-ethyl-2-methoxy-3-nitrobenzene
Sulfonation: 4-Chloro-1-ethyl-2-methoxybenzenesulfonic acid
Halogenation: 4-Chloro-1-ethyl-2-methoxy-3-bromobenzene
Scientific Research Applications
4-Chloro-1-ethyl-2-methoxybenzene has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-1-ethyl-2-methoxybenzene in chemical reactions involves the interaction of its functional groups with various reagents. The chlorine atom, being an electron-withdrawing group, deactivates the benzene ring towards electrophilic substitution but activates it towards nucleophilic substitution. The methoxy group, being an electron-donating group, activates the benzene ring towards electrophilic substitution .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-1-methyl-2-methoxybenzene
- 4-Chloro-1-ethyl-2-hydroxybenzene
- 4-Chloro-1-ethyl-2-ethoxybenzene
Uniqueness
4-Chloro-1-ethyl-2-methoxybenzene is unique due to the specific combination of its substituents, which impart distinct chemical properties. The presence of both electron-withdrawing (chlorine) and electron-donating (methoxy) groups on the benzene ring allows for a diverse range of chemical reactions and applications .
Properties
Molecular Formula |
C9H11ClO |
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Molecular Weight |
170.63 g/mol |
IUPAC Name |
4-chloro-1-ethyl-2-methoxybenzene |
InChI |
InChI=1S/C9H11ClO/c1-3-7-4-5-8(10)6-9(7)11-2/h4-6H,3H2,1-2H3 |
InChI Key |
ZKRKCFCYQSUABY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)Cl)OC |
Origin of Product |
United States |
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